molecular formula C9H14O2 B147362 2-(3-Butynyloxy)tetrahydro-2H-pyran CAS No. 40365-61-5

2-(3-Butynyloxy)tetrahydro-2H-pyran

Cat. No.: B147362
CAS No.: 40365-61-5
M. Wt: 154.21 g/mol
InChI Key: ZQZSNKJFOFAJQX-UHFFFAOYSA-N
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Description

2-(3-Butynyloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is a heterocyclic compound featuring a tetrahydropyran ring substituted with a butynyloxy group at the second position

Preparation Methods

The synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 3-butyn-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of tetrahydropyran to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Butynyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(3-Butynyloxy)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Butynyloxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The butynyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the tetrahydropyran ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

2-(3-Butynyloxy)tetrahydro-2H-pyran can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its balance between reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-but-3-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZSNKJFOFAJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875820
Record name 2-(3-Butynyloxy)tetrahydro-2H-pyran
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40365-61-5
Record name 2H-Pyran, 2-(3-butynyloxy)tetrahydro-
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Record name 40365-61-5
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Record name 2-(3-Butynyloxy)tetrahydro-2H-pyran
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Synthesis routes and methods I

Procedure details

A solution of but-3-yn-1-ol (10.00 g, 143 mmol) in dichloromethane (310 mL) was treated with dihyropyran (18.10 g, 215 mmol) and pyridinium p-toluene sulfonate (3.60 g, 14.30 mmol). The reaction mixture was stirred at room temperature for 4 days. Water was added and the layers were partitioned. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated under reduced pressure. The crude material was purified by flash chromatography on silica gel using 1:1 ethyl acetate: heptane to give 21.57 g (98%) of the title compound. 1H NMR (CDCl3, 400 MHz) δ 4.65 (m, 1H), 3.90-3.80 (m, 2H), 3.60-3.50 (m, 2H), 2.50-2.45 (m, 2H), 1.95 (m, 1H), 1.90-1.80 (m, 1H), 1.79-1.10 (m, 1H), 1.65-1.50 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To but-3-yn-1-ol (40.0 g, 570.0 mmol) and 3,4-dihydro-2H-pyran (48.0 g, 570.0 mmol) in anhydrous dichloromethane (350 mL) was added pyridium p-toluenesulfonate (0.45 g, 1.80 mmol). The mixture was stirred at room temperature for 16 hours. Solvent was evaporated, and the residue was purified by vacuum distillation to give 2-but-3-ynyloxy-tetrahydro-pyran as a light yellow liquid. Yield: 60.0 g (68%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
pyridium p-toluenesulfonate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Butyn-1-ol (3) (7.0 g, 100 mmol) was dissolved in 50 mL dry ether, and the solution was cooled to 0°. A few crystals of p-toluenesulphonic acid were added, followed by dropwise addition of 9.24 g (110 mmol) of dihydropyran. The resulting solution was warmed to 20°, stirred for 16 hr, and extracted with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). The solution was dried (MgSO4), concentrated in vacuo, and distilled to give 7 (14.78 g, 96% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.24 g
Type
reactant
Reaction Step Three
Name
Yield
96%

Synthesis routes and methods IV

Procedure details

A solution of 3-butyn-1-ol (50 g, 1 equiv, 713 mmol), p-toluenesulfonic acid monohydrate (1.36 g, 0.01 equiv, 7.13 mmol), and dihydropyran (71.7 mL, 1.10 equiv, 785 mmol) in dichloromethane (500 mL) is stirred at 25° C. for 24 hours. Saturated sodium bicarbonate solution (500 mL) is then slowly added, and the mixture is extracted with dichloromethane (500 mL). The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is purified by vacuum distillation to afford the title compound (90 g, 82%): b.p.: 65° C., 1 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
71.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods V

Procedure details

A solution of 3-butyn-1-ol (3.0 g, 0.042 mol) and 3,4-dihydropyran (4.20 g, 0.05 mol) in hexane (10 ml) (Bongini et. al., Synthesis, 618, 1979), is added to a suspension of Dowex (1.5 g) in hexane (10 ml) and the mixture is stirred for 1 hr at room temperature. The resin is filtered off and the solvent removed in vacuo. The crude residue is purified by flash chromatography using hexane/ethyl acetate (9:1, v/v) to give 3-butyn-1-yl tetrahydropyranyl ether (6.47 g, 97%) as a colorless liquid: Rf=0.25; Hexane/ethyl acetate (1:1, v/v) IR (film) ν3300 (C≡C--H), 2160 (C≡C); and 1H NMR (CDCl3) δ1.48 (m, 6H), 1.88 (t, J=3 Hz, 1H), 2.35 (m, 2H), 3.60 (m, 4H), 4.56 (br S, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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